Diethyl propylmalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRSDGHTSMJICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176018 | |
| Record name | Diethyl propylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-48-6 | |
| Record name | Propanedioic acid, 2-propyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl propylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL PROPYLMALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl propylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl propylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diethyl Propylmalonate
Classical Synthesis Approaches
Two principal classical methods are employed for the synthesis of Diethyl propylmalonate: the direct esterification of propylmalonic acid and the alkylation of diethyl malonate.
The esterification of propylmalonic acid with ethanol (B145695) represents a direct route to this compound. This reaction, known as Fischer esterification, involves treating the dicarboxylic acid with an excess of ethanol in the presence of an acid catalyst to form the corresponding diethyl ester and water. masterorganicchemistry.com
The Fischer esterification is an equilibrium-controlled process that requires a strong acid catalyst to proceed at a practical rate. masterorganicchemistry.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Commonly used strong mineral acids for this purpose include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). sciencemadness.org p-Toluenesulfonic acid (p-TsOH) can also be employed. The choice of catalyst can influence reaction conditions and work-up procedures. For instance, bubbling dry HCl gas through the reaction mixture is one method, while using concentrated sulfuric acid is also prevalent. sciencemadness.org
| Catalyst | Formula | Role in Reaction |
| Sulfuric Acid | H₂SO₄ | Acts as both a catalyst and a dehydrating agent, sequestering the water produced to help drive the equilibrium toward the product. sciencemadness.org |
| Hydrochloric Acid | HCl | A strong acid catalyst that effectively protonates the carbonyl group. Often introduced as a gas or in a non-aqueous solvent. sciencemadness.org |
To maximize the yield of this compound via Fischer esterification, reaction conditions must be carefully optimized. Since the reaction is in equilibrium, Le Chatelier's principle is applied to drive the reaction towards the formation of the ester.
Key optimization strategies include:
Using Excess Reactant : The reaction is typically performed using a large excess of ethanol, which acts as both a reactant and the solvent. This shifts the equilibrium to favor the product side. masterorganicchemistry.comsciencemadness.org
Removal of Water : The water formed as a byproduct can be removed from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus with a suitable azeotrope-forming solvent like benzene (B151609) or chloroform. sciencemadness.org
Temperature Control : Heating the reaction mixture increases the rate of reaction. However, the temperature must be controlled to prevent side reactions.
Catalyst Concentration : The amount of acid catalyst must be sufficient to ensure a reasonable reaction rate but not so high as to cause degradation of the reactants or products.
Optimization studies for similar esterification reactions have explored factors such as the molar ratio of reactants, reaction time, and temperature to achieve high yields, often exceeding 90%. sciencemadness.orgspkx.net.cnresearchgate.net
| Parameter | Strategy for Optimization | Rationale |
| Reactant Ratio | Use a large excess of ethanol (e.g., 3-5 molar equivalents per mole of acid). sciencemadness.org | Shifts the reaction equilibrium to the right, favoring ester formation. |
| Water Removal | Employ a Dean-Stark trap or a dehydrating agent (like H₂SO₄). sciencemadness.org | Prevents the reverse reaction (ester hydrolysis) from occurring. |
| Temperature | Typically conducted at the reflux temperature of the alcohol. | Increases the reaction rate to reach equilibrium faster. |
| Catalyst | Use a catalytic amount of a strong acid (e.g., H₂SO₄, HCl). masterorganicchemistry.com | Accelerates the rate-limiting step of nucleophilic attack. |
The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. libretexts.org An adaptation of this synthesis is a primary route to producing this compound, starting from diethyl malonate itself. wikipedia.orgopenochem.org
The process involves two key steps: the formation of a resonance-stabilized enolate from diethyl malonate, followed by its alkylation with a suitable alkyl halide. libretexts.org
The synthesis of this compound via this route begins with diethyl malonate. The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) because they are flanked by two electron-withdrawing carbonyl groups. libretexts.org This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide (NaOEt), to form a nucleophilic enolate ion. libretexts.orglibretexts.org
This enolate then acts as a nucleophile in a substitution reaction (Sₙ2) with an alkyl halide. libretexts.orglibretexts.org To synthesize this compound, a propyl halide is used as the electrophile.
Reaction Steps:
Deprotonation: Diethyl malonate is treated with sodium ethoxide in ethanol to generate the sodio malonic ester enolate. libretexts.org
Nucleophilic Substitution (Alkylation): The enolate attacks a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an Sₙ2 reaction, displacing the halide and forming a new carbon-carbon bond. This yields the target molecule, this compound. libretexts.org
The reaction is subject to the typical constraints of Sₙ2 reactions, favoring primary alkyl halides like propyl bromide to avoid competing elimination reactions. libretexts.org
| Reagent | Chemical Name | Role in Synthesis |
| Starting Material | Diethyl propanedioate (Diethyl malonate) | Provides the two-carbon backbone with two ester groups. |
| Base | Sodium ethoxide (NaOEt) | Deprotonates the α-carbon of diethyl malonate to form the nucleophilic enolate. libretexts.org |
| Alkylating Agent | 1-Bromopropane (or other propyl halide) | Provides the propyl group that is added to the α-carbon. libretexts.org |
| Solvent | Ethanol | Typically used as the solvent, matching the ester's alcohol component to prevent transesterification. wikipedia.org |
Deuterium (B1214612) (D), a stable isotope of hydrogen, is a powerful tool for elucidating reaction mechanisms in organic chemistry. acs.org In the context of the malonic ester synthesis, deuterium labeling can be used to verify the proposed mechanism, particularly the initial deprotonation step.
By replacing the acidic α-hydrogens of the starting diethyl malonate with deuterium atoms to form diethyl malonate-d₂, researchers can track the position of the label throughout the reaction sequence. The presence of the deuterium atom on the α-carbon of the final this compound product would confirm that this C-H bond is not broken during the alkylation step, providing evidence for the enolate-based mechanism.
Furthermore, such studies can reveal information about the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. A significant KIE for the initial deprotonation step would further support this step as being rate-determining. The use of deuterium-labeled compounds is a well-established method for modifying and studying the metabolic pathways of molecules in medicinal chemistry. acs.org
Malonic Ester Synthesis Adaptation
Advanced Synthetic Strategies
Advanced synthetic strategies for this compound and its derivatives often employ reactions that create carbon-carbon bonds with high precision. These methodologies are fundamental in organic synthesis for constructing complex molecular frameworks.
Michael Addition Reactions Utilizing Diethyl Malonate
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic chemistry for forming C-C bonds. libretexts.org Diethyl malonate is an excellent nucleophile for this reaction after deprotonation, as its α-hydrogens are acidic. libretexts.org This reaction is thermodynamically favorable due to the formation of a stronger C-C single bond from a C=C double bond. libretexts.org
Chalcones, which are α,β-unsaturated ketones, serve as effective Michael acceptors in reactions with diethyl malonate. scispace.comresearchgate.net The reaction between chalcone (B49325) derivatives and diethyl malonate leads to the formation of novel chalcone-diethyl malonate derivatives. scispace.comnih.gov These resulting compounds, which are 1,5-dicarbonyl compounds, are valuable intermediates for the synthesis of various biologically active heterocyclic compounds. scispace.com The synthesis involves the addition of diethyl malonate to the chalcone in a suitable solvent. scispace.com Studies have shown the successful synthesis of a series of these derivatives, which can possess antibacterial and antiviral properties. nih.govrsc.org
Table 1: Synthesis of Chalcone-Diethyl Malonate Derivatives
| Entry | Chalcone Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | Chalcone | Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate | 90 |
| 2 | 4'-Methylchalcone | Diethyl 2-(3-oxo-1-phenyl-3-(p-tolyl)propyl)malonate | 85 |
| 3 | 4-Chlorochalcone | Diethyl 2-(3-(4-chlorophenyl)-3-oxo-1-phenylpropyl)malonate | 91 |
This table presents a selection of chalcone-diethyl malonate derivatives synthesized via Michael addition, with their corresponding yields. Data compiled from various synthetic studies. scispace.comlongdom.org
The efficiency of the Michael addition between diethyl malonate and chalcones can be significantly enhanced by using a catalyst. Potassium tert-butoxide (KOt-Bu) is an effective basic catalyst for this transformation. scispace.comresearchgate.net The reaction is typically carried out by stirring a solution of the chalcone and diethyl malonate in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature in the presence of a catalytic amount of KOt-Bu. scispace.com This method has been used to prepare various chalcone-diethyl malonate derivatives in good to excellent yields, often ranging from 72% to 94%. scispace.com Other catalytic systems, such as nickel-sparteine complexes, have also been developed for enantioselective Michael additions of diethyl malonate to chalcones, affording products with good yields and high enantioselectivity. longdom.org
Mannich-Type Reactions for Purine (B94841) Derivatives
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (like formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for the aminoalkylation of various substrates. nih.gov
Mannich-type reactions are classic examples of multi-component reactions, which are highly efficient in synthesizing complex molecules from simple starting materials in a single step. ekb.egnih.gov The synthesis of β-amino esters, for instance, can be achieved through a three-component Mannich-type reaction of an aryl aldehyde, an aryl amine, and diethyl malonate under solvent-free conditions, catalyzed by lithium perchlorate (B79767) (LiClO4). researchgate.net This approach is environmentally benign and produces good yields. researchgate.net The synthesis of purine derivatives can also be achieved via Mannich reactions, providing an expeditious route to potent enzyme inhibitors. nih.gov
Regioselectivity is a critical aspect of Mannich reactions, especially when the substrate has multiple potential reaction sites. In the synthesis of Mannich bases from compounds like ibuprofen, which contains a triazole moiety, the reaction's regioselectivity is key to obtaining the desired product. nih.gov Studies on the Mannich chemistry of deazapurines have been conducted to investigate the reaction's outcomes and selectivity. nih.gov The careful control of reaction conditions and the choice of reactants are crucial for directing the aminoalkylation to the desired position on the purine ring or its analogue, leading to the synthesis of specific, biologically active molecules. nih.govnih.gov
Synthesis of Fluorinated Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of fluorinated derivatives of this compound can be achieved through various methods, including free radical addition reactions.
Free Radical Addition Reactions
A plausible strategy for the synthesis of fluorinated derivatives of this compound involves the free radical addition of perfluoroalkyl iodides to an unsaturated precursor, such as diethyl allylpropylmalonate. This method relies on the generation of a perfluoroalkyl radical, which then adds across the double bond of the alkene.
The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, upon heating or photochemical irradiation. The perfluoroalkyl iodide serves as the source of the perfluoroalkyl radical. The general mechanism involves the following steps:
Initiation: Homolytic cleavage of the initiator to form radicals.
Propagation:
The initiator radical abstracts an iodine atom from the perfluoroalkyl iodide to generate a perfluoroalkyl radical.
The perfluoroalkyl radical adds to the double bond of diethyl allylpropylmalonate, forming a new carbon-centered radical.
This new radical abstracts an iodine atom from another molecule of perfluoroalkyl iodide to yield the final product and regenerate the perfluoroalkyl radical, continuing the chain reaction.
Termination: Combination of any two radical species.
Krapcho Decarboxylation in Synthesis
The Krapcho decarboxylation is a chemical reaction that removes one of the ester groups from a malonic ester derivative. wikipedia.org This reaction is particularly useful in the synthesis of mono-substituted carboxylic acid esters. The reaction is typically carried out in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with the addition of a salt, like sodium chloride or lithium chloride, and a small amount of water at elevated temperatures. wikipedia.orgscite.ai
In the context of synthesizing fluorinated derivatives, if a compound such as diethyl 2-fluoro-2-propylmalonate were subjected to Krapcho decarboxylation, it would be expected to yield ethyl 2-fluoropentanoate. The reaction proceeds via a nucleophilic attack of the halide ion on the α-carbon of the ester, followed by the elimination of carbon dioxide. wikipedia.org
The general mechanism for the Krapcho decarboxylation of a disubstituted malonic ester is as follows:
Nucleophilic attack of a halide ion (e.g., Cl⁻) on one of the ethyl groups of the ester in an SN2 fashion, leading to the formation of a carboxylate anion and ethyl chloride.
Decarboxylation of the resulting intermediate to form a carbanion.
Protonation of the carbanion by a proton source (e.g., water) to give the final monoester product.
The reaction conditions are generally neutral, which allows for the presence of various functional groups that might be sensitive to acidic or basic conditions. wikipedia.orgyoutube.com
Enantioselective Synthesis
The development of methods for the enantioselective synthesis of chiral molecules is a significant area of research in organic chemistry. For this compound, which has a prochiral center, enantioselective synthesis aims to produce one enantiomer in excess over the other. A common strategy for achieving this is through the asymmetric alkylation of diethyl malonate.
One effective method for the enantioselective alkylation of diethyl malonate involves the use of a chiral phase-transfer catalyst. frontiersin.orgnih.govresearchgate.net These catalysts are typically chiral quaternary ammonium (B1175870) salts that can transport the enolate of diethyl malonate from an aqueous or solid phase into an organic phase where the alkylation reaction with a propyl halide occurs. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of this compound.
For instance, the alkylation of a malonate substrate using a chiral binaphthyl-modified quaternary ammonium salt as the phase-transfer catalyst can afford the desired α-alkylated product with high enantioselectivity. researchgate.net
Below is a representative table of results for the enantioselective phase-transfer catalytic alkylation of a malonate, demonstrating the effectiveness of this approach.
| Entry | Alkyl Halide | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | n-Propyl bromide | 10 | 20 | 85 | 92 |
| 2 | n-Propyl iodide | 10 | 0 | 90 | 95 |
| 3 | n-Propyl bromide | 5 | 20 | 82 | 90 |
Reactivity and Reaction Mechanisms of Diethyl Propylmalonate
Hydrolysis Reactions
The ester functional groups of diethyl propylmalonate can be cleaved through hydrolysis under both acidic and basic conditions to yield propylmalonic acid. This reaction is a fundamental step in syntheses where the malonic ester group is used to introduce a specific carbon framework, which is then converted to a carboxylic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of this compound is a reversible process typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric or sulfuric acid, and an excess of water. beilstein-journals.orgkhanacademy.org The mechanism begins with the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Following the nucleophilic attack, a proton transfer occurs from the attacking water molecule to one of the ethoxy groups, forming a good leaving group (ethanol). The elimination of ethanol (B145695) results in the formation of a protonated carboxylic acid, which is then deprotonated by a water molecule to regenerate the acid catalyst and form propylmalonic acid. The process is then repeated for the second ester group. Due to the reversible nature of the reaction, a large excess of water is often used to drive the equilibrium towards the formation of the dicarboxylic acid. beilstein-journals.org
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts this compound into the salt of propylmalonic acid. nih.gov The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net
The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group and forming propylmalonic acid. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding an alcohol (ethanol) and a carboxylate salt. This acid-base reaction is effectively irreversible and drives the hydrolysis to completion. nih.gov Subsequent acidification of the reaction mixture is required to protonate the dicarboxylate and isolate the neutral propylmalonic acid.
Table 1: Comparison of Hydrolysis Conditions for this compound
| Reaction Type | Catalyst/Reagent | Typical Conditions | Product(s) | Key Feature |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Heat, Excess Water | Propylmalonic Acid, Ethanol | Reversible equilibrium reaction |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Heat, Aqueous Solution | Propylmalonate Salt, Ethanol | Irreversible reaction, driven to completion |
Alkylation and Acylation Reactions
The presence of an acidic alpha-hydrogen on the carbon atom between the two carbonyl groups allows this compound to be further functionalized through alkylation and acylation reactions. This reactivity is central to its use in building more complex molecular structures.
Carbonyl Condensation Reactions
This compound can participate in carbonyl condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the condensation of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone. thermofisher.comorganicreactions.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to deprotonate the malonic ester but not so strong as to cause self-condensation of the carbonyl reactant. wikipedia.org
The mechanism starts with the deprotonation of this compound by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation of the intermediate followed by dehydration (elimination of a water molecule) yields an α,β-unsaturated product. amazonaws.com The use of this compound in this reaction leads to products with a propyl group at the α-position of the newly formed double bond.
Derivatization for Complex Molecule Synthesis
This compound is a key intermediate for the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. guidechem.comontosight.aiontosight.ai Its remaining acidic proton can be removed by a strong base (e.g., sodium ethoxide) to form an enolate, which can then be alkylated by reaction with an alkyl halide in an SN2 reaction. scirp.orglibretexts.org This second alkylation step allows for the introduction of a second substituent on the α-carbon.
This strategy is famously employed in the synthesis of barbiturates. libretexts.org For instance, a dialkylated malonic ester, derived from a starting material like this compound, can undergo a condensation reaction with urea (B33335). This reaction proceeds via a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the malonic ester, ultimately forming the heterocyclic barbiturate (B1230296) ring structure. libretexts.orgorgsyn.orgcutm.ac.in Similarly, this dialkylation is the first step in some syntheses of valproic acid, where diethyl malonate is first propylated and then propylated again to form diethyl dipropylmalonate. quickcompany.in
Table 2: Derivatization Reactions of this compound
| Reaction Type | Reagents | Catalyst/Base | Intermediate | Application/Product Class |
|---|---|---|---|---|
| Knoevenagel Condensation | Aldehyde or Ketone | Weak Base (e.g., Piperidine) | Propyl-substituted α,β-unsaturated ester | Synthesis of unsaturated compounds |
| Alkylation | Alkyl Halide (e.g., Propyl Bromide) | Strong Base (e.g., Sodium Ethoxide) | Diethyl dipropylmalonate | Synthesis of barbiturates, valproic acid |
Decarboxylation Pathways
The synthesis of monosubstituted or disubstituted acetic acids via the malonic ester synthesis route culminates in a decarboxylation step. jove.com After hydrolysis of the ester groups of the substituted this compound to form the corresponding dicarboxylic acid (e.g., propylmalonic acid or dipropylmalonic acid), heating the compound leads to the loss of one of the carboxyl groups as carbon dioxide (CO₂).
The mechanism for the decarboxylation of a β-dicarboxylic acid, such as propylmalonic acid, proceeds through a cyclic, six-membered transition state. jove.com An internal electronic redistribution occurs where the carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group, leading to the cleavage of a carbon-carbon bond. This concerted step releases carbon dioxide and forms an enol intermediate, which then rapidly tautomerizes to the more stable final carboxylic acid product. jove.commasterorganicchemistry.com For example, the decarboxylation of dipropylmalonic acid is a key step in producing the anticonvulsant drug valproic acid (2-propylpentanoic acid). csfarmacie.czgoogle.comquickcompany.in This decarboxylation is often achieved by simply heating the malonic acid derivative, sometimes at temperatures ranging from 140-165°C. google.comquickcompany.in Milder conditions have also been developed, such as using a copper(I) oxide catalyst in a polar solvent, which allows the reaction to proceed at lower temperatures (80-100°C). google.com More recently, microwave-assisted methods have been shown to dramatically reduce reaction times. researchgate.netscirp.org
Table 3: Decarboxylation Conditions for Propyl-Substituted Malonic Acids
| Starting Material | Method | Conditions | Final Product | Reference |
|---|---|---|---|---|
| Dipropylmalonic Acid | Thermal | 140-165°C | Valproic Acid | google.com, quickcompany.in |
| Dipropylmalonic Acid | Catalytic | Copper (I) Oxide, Polar Solvent, 80-100°C, 6-15 hours | Valproic Acid (>95% yield) | google.com |
| Disubstituted Malonic Acids | Microwave-Assisted | Solvent- and catalyst-free, 180-190°C, 3-10 minutes | Corresponding Carboxylic Acid | scirp.org |
Thermal Decarboxylation
The thermal decarboxylation of this compound first requires its conversion to propylmalonic acid. This is typically achieved through saponification (base-catalyzed hydrolysis) of the ester groups, followed by acidification. The resulting propylmalonic acid, a β-dicarboxylic acid, is then heated.
Acid-Mediated Decarboxylation
Once the propylmalonic acid is formed, heating in the acidic medium promotes decarboxylation. scirp.org The acidic conditions can facilitate the protonation of a carbonyl oxygen, which may influence the subsequent decarboxylation step. The mechanism still proceeds through the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. youtube.com This one-pot procedure, combining acid-catalyzed hydrolysis and subsequent thermal decarboxylation, is an efficient method for converting this compound to pentanoic acid. scirp.orgcdnsciencepub.com
| Parameter | Thermal Decarboxylation | Acid-Mediated Decarboxylation |
|---|---|---|
| Initial Step | Saponification (e.g., NaOH, KOH) followed by acidification | Acid-catalyzed hydrolysis (e.g., H₂SO₄, HCl) |
| Key Intermediate | Propylmalonic acid | Propylmalonic acid |
| Decarboxylation Conditions | Heating (typically 100-200°C) | Heating in acidic medium |
| Final Product | Pentanoic acid | Pentanoic acid |
| Mechanism Feature | Cyclic enol intermediate formation | Cyclic enol intermediate formation |
Mechanistic Investigations using Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the mechanisms of reactions involving this compound, from monitoring reaction progress to identifying transient intermediates and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of reactants, intermediates, and products in reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, enabling researchers to confirm reaction pathways. nih.govnih.gov
In a typical reaction, such as alkylation or decarboxylation, NMR can track the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. magritek.com For instance, the signal for the acidic α-hydrogen of this compound (around 3.4 ppm in ¹H NMR) would disappear upon deprotonation and alkylation. The integration of NMR signals allows for the quantitative analysis of reaction mixtures, providing data on reaction kinetics and yields. nih.govazom.com This capability is crucial for optimizing reaction conditions and for providing direct evidence for proposed mechanistic steps. nih.gov
| Nucleus | Functional Group (in this compound) | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -CH(COOR)₂ | ~3.4 |
| ¹H | -O-CH₂-CH₃ | ~4.2 (quartet) |
| ¹H | -CH₂-CH₂-CH₃ | ~1.9 (multiplet) |
| ¹H | -CH₂-CH₂-CH₃ | ~1.4 (sextet) |
| ¹H | -O-CH₂-CH₃ | ~1.2 (triplet) |
| ¹H | -CH₂-CH₂-CH₃ | ~0.9 (triplet) |
| ¹³C | C=O (Ester) | ~168 |
| ¹³C | -O-CH₂- | ~61 |
| ¹³C | -CH(COOR)₂ | ~52 |
| ¹³C | -CH₂- (propyl) | ~32, ~20 |
| ¹³C | -CH₃ (ethyl & propyl) | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and other factors. Data compiled from available spectral information. chemicalbook.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of reactions involving this compound. nih.govrsc.orgnih.gov By tracking changes in the vibrational frequencies of functional groups, one can follow the conversion of reactants to products. The most prominent band for this compound is the strong carbonyl (C=O) stretch of the ester group, which appears around 1730-1750 cm⁻¹.
During a hydrolysis reaction, the disappearance of this ester C=O band and the concurrent appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) would indicate the formation of propylmalonic acid. mdpi.comresearchgate.net In-situ FTIR techniques, such as Attenuated Total Reflectance (ATR)-FTIR, allow for continuous monitoring of the reaction mixture without the need for sample extraction, providing valuable kinetic data and insight into the reaction mechanism. acs.orgacs.org This makes it an effective tool for determining reaction endpoints and identifying the formation of intermediates. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1730-1750 |
| C-O (Ester) | Stretching | 1150-1250 |
| O-H (Carboxylic Acid) | Stretching (Broad) | 2500-3300 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
Mass Spectrometry in Product Characterization and Mechanism
Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a critical technique for identifying the products of reactions involving this compound and for gaining mechanistic insights. researchgate.net It provides the molecular weight of compounds and structural information through analysis of their fragmentation patterns. researchgate.netrsc.orgmsu.edu
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. While the molecular ion peak (m/z = 202) may be observed, more prominent peaks often result from the loss of fragments such as an ethoxy group (-OC₂H₅, m/z = 157), a carbethoxy group (-COOC₂H₅, m/z = 129), or through rearrangements. nist.gov By analyzing the mass spectra of reaction mixtures, chemists can identify final products, byproducts, and sometimes even deduce the structure of transient intermediates, which is essential for confirming a proposed reaction mechanism. rsc.orgacs.org
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 202 | [M]⁺ (Molecular Ion) | Confirms molecular weight |
| 157 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |
| 129 | [M - COOC₂H₅]⁺ | Loss of a carbethoxy group |
| 101 | [CH(COOC₂H₅)]⁺ | Fragment containing one ester group |
| 73 | [COOC₂H₅]⁺ | Carbethoxy cation |
Note: Fragmentation patterns are based on typical EI-MS behavior for malonic esters. nist.govlibretexts.org
Computational Chemistry Studies on Reaction Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers profound insights into the reaction pathways of molecules like this compound. researchgate.net These theoretical studies can model the geometries of reactants, transition states, and intermediates along a reaction coordinate. acs.org By calculating the potential energy surface, researchers can determine activation energy barriers and reaction enthalpies, allowing for the comparison of different possible mechanisms. researchgate.net
For the decarboxylation of the corresponding propylmalonic acid, computational studies can validate the proposed six-membered cyclic transition state, confirming it as the lowest energy pathway. masterorganicchemistry.comresearchgate.net Furthermore, these models can elucidate the role of solvents and catalysts by including them in the calculations, explaining their effect on reaction rates and selectivity. researchgate.net While studies may not always focus specifically on this compound, the mechanistic principles derived from computational analyses of related malonic acids and their esters are broadly applicable and provide a detailed, atomistic understanding of their reactivity. researchgate.netacs.orgresearchgate.net
Applications of Diethyl Propylmalonate in Organic Synthesis
Pharmaceutical Synthesis
In the pharmaceutical industry, diethyl propylmalonate is utilized as an intermediate in the creation of various active pharmaceutical ingredients (APIs). guidechem.com Its molecular framework is incorporated into the final drug structure, contributing to the compound's therapeutic effects. guidechem.com
Precursor for Anticonvulsants
This compound serves as a key precursor in the synthesis of certain anticonvulsant drugs, particularly within the barbiturate (B1230296) class. Barbiturates are a group of drugs that have been used for their sedative and anticonvulsant properties. libretexts.orgopenstax.org The general synthesis of barbiturates involves the reaction of a disubstituted malonic ester with urea (B33335). libretexts.orgopenstax.org
In this context, this compound can be further alkylated and then condensed with urea to form a barbiturate with a propyl group, which is a key structural feature for its biological activity. This classic synthetic route has been foundational in medicinal chemistry for producing a wide array of barbiturate analogs. libretexts.org
Table 1: Synthesis of Barbiturate-based Anticonvulsants
| Precursor | Reagent | Product Class | Therapeutic Use |
| This compound | Urea | Barbiturates | Anticonvulsant |
Intermediates for Anti-anxiety Agents
The structural backbone provided by this compound is valuable for constructing molecules used as anti-anxiety agents (anxiolytics). While direct synthesis pathways for modern anxiolytics like benzoazepines may be complex and varied nih.gov, the fundamental principles of building substituted carbon chains, for which malonic esters are ideal, are often employed. Historically, derivatives of malonic esters have been central to the development of sedative and anxiolytic compounds. For example, the carbamate (B1207046) class of drugs, which includes agents like meprobamate, relies on a propanediol (B1597323) backbone that can be synthesized from substituted malonic esters. nih.gov The synthesis involves the reduction of a dialkyl-substituted diethyl malonate to form a 1,3-diol, which is then converted to a dicarbamate.
Building Block for Muscle Relaxants
Similarly, this compound functions as a building block for the synthesis of centrally acting muscle relaxants. The synthesis of carisoprodol, a muscle relaxant that is a mono-N-isopropyl derivative of meprobamate, involves intermediates that can be derived from substituted malonic esters. google.comnih.gov The core of these molecules is often a 2,2-disubstituted-1,3-propanediol. The synthesis of this key intermediate can begin with a malonic ester like this compound, which is first alkylated and then reduced to form the necessary diol structure. This diol can then undergo further reactions to produce the final muscle relaxant.
Table 2: Pharmaceutical Intermediates from this compound
| Intermediate Class | Target Drug Class | Example Drug (Related Class) |
| Substituted 1,3-diols | Anti-anxiety Agents | Meprobamate |
| Substituted 1,3-diols | Muscle Relaxants | Carisoprodol |
Synthesis of Other Biologically Active Molecules
The utility of this compound extends to the synthesis of various other biologically active molecules. Its chemical reactivity allows it to be a starting point for compounds with diverse therapeutic potential. For instance, research has shown that it can be used in the synthesis of propylacrylic acid (PAA), a molecule that may have applications in nanotechnology and drug delivery systems. Furthermore, the malonate structure is integral to the synthesis of various heterocyclic compounds and other complex organic molecules that are screened for a wide range of biological activities.
Agrochemical Synthesis
Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical sector. guidechem.com Its role is primarily in the production of crop protection products.
Herbicides
This compound serves as a raw material for the synthesis of certain herbicides. medchemexpress.com While specific, publicly detailed synthetic routes for modern herbicides often involve proprietary information, the chemical literature indicates that malonic esters are key components. For example, diethyl malonate and its derivatives are used in the production of various pesticides. wikipedia.org The synthesis of phenylpyrazoline herbicides, such as pinoxaden, involves intermediates like 2,6-diethyl-4-methyl phenylmalonate, highlighting the importance of substituted malonates in creating complex herbicidal molecules. google.com The functional groups of this compound allow for the construction of the specific molecular architectures required for herbicidal activity.
Material Science Applications
In the field of material science, this compound contributes to the development of advanced polymers and battery technologies.
A key application of this compound is in the synthesis of propylacrylic acid (PAA). This conversion provides a monomer that can be subsequently polymerized to form poly(propylacrylic acid). This polymer is utilized in advanced biomedical applications, including the development of pH-responsive polymer therapeutics and platforms for cancer vaccines. The synthesis pathway underscores the role of this compound as a starting material for functional polymers.
| Precursor | Intermediate/Monomer | Resulting Polymer | Application Area |
|---|---|---|---|
| This compound | Propylacrylic acid (PAA) | Poly(propylacrylic acid) | pH-responsive therapeutics, Cancer vaccine platforms |
Derivatives of propylmalonate are investigated as electrolyte additives to enhance the performance of high-voltage lithium-ion batteries. researchgate.net Specifically, silyl-esterified compounds derived from propylmalonate, such as bis(trimethylsilyl) 2-propyl-2-fluoromalonate (BTMSPFM), have been studied. researchgate.net These additives are designed to improve the stability of the electrolyte at high voltages. labpartnering.org Their function involves forming a stable and thin solid electrolyte interphase (SEI) on the surface of the battery's cathode. This protective layer helps to prevent the degradation of the electrode, leading to higher capacity retention and better cycling performance of the battery. researchgate.net
| Additive Type | Specific Compound Example | Function | Observed Benefit |
|---|---|---|---|
| Di-substituted malonate silyl (B83357) ester | Bis(trimethylsilyl) 2-propyl-2-fluoromalonate (BTMSPFM) | Forms a protective SEI film on the cathode researchgate.net | Higher capacity retention at high voltages researchgate.net |
Synthesis of Specialty Chemicals
The unique structure of this compound makes it a valuable starting point for producing certain specialty chemicals.
This compound is implicated in the synthesis of pigments. biosynth.com While specific examples are not extensively detailed, related malonate esters like diethyl methylmalonate are known to be important intermediates in the production of dyes. google.com The chemical reactivity of malonic esters allows for their use in constructing the heterocyclic ring systems that are often characteristic of dye and pigment molecules.
Plasticizers
Currently, detailed research findings or established data specifically documenting the application of this compound as a primary plasticizer in polymer manufacturing are not widely available in publicly accessible scientific literature. While esters are a broad class of chemicals that include many plasticizers, the specific use of this compound for this purpose is not well-documented.
Propylacrylic Acid (PAA) Synthesis
This compound serves as a key starting material in the synthesis of propylacrylic acid (PAA) sigmaaldrich.com. This chemical transformation is a notable application of this compound in organic synthesis. The process leverages the malonic ester backbone of the molecule to construct the desired carboxylic acid. The synthesis pathway generally involves the hydrolysis of the two ester groups of this compound, followed by decarboxylation to yield the final propylacrylic acid product. PAA synthesized from this precursor has been utilized in the development of advanced materials, such as in the formulation of nano-polyplex platforms for biomedical applications, including enhancing the immunogenicity of cancer vaccines and for cytosolic peptide delivery .
Role as a Solvent and Reagent in Chemical Reactions
This compound is a versatile compound in the field of organic chemistry, functioning as both a solvent and a reagent guidechem.com.
As a solvent, it is a colorless liquid that is soluble in organic solvents such as ethanol (B145695) and acetone, though it is only sparingly soluble in water guidechem.com. These properties allow it to be used as a medium for certain chemical reactions where a moderately polar, non-aqueous environment is required.
More significantly, this compound is widely employed as a reagent or a "building block" in organic synthesis guidechem.com. Its molecular structure is well-suited for various chemical transformations. The presence of the ester functional groups allows it to undergo reactions like ester hydrolysis and decarboxylation guidechem.com. It is a valuable intermediate in the synthesis of a range of more complex molecules, including pharmaceuticals and agrochemicals guidechem.com. The propyl group on the alpha-carbon makes it a specific precursor for compounds that require this particular alkyl moiety as part of their final structure.
Advanced Analytical Techniques for Diethyl Propylmalonate and Its Derivatives
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the molecular structure of diethyl propylmalonate. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed information about the compound's atomic and functional group composition, while mass spectrometry provides insights into its molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule.
¹H-NMR Analysis: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The ethoxy groups give rise to a characteristic quartet and triplet pattern due to spin-spin coupling. The protons of the propyl group also show distinct multiplicities based on their neighboring protons.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- (Ethyl ester) | ~4.19 | Quartet | ~7.1 |
| -CH- (Malonate) | ~3.35 | Triplet | ~7.5 |
| -CH₂- (Propyl) | ~1.95 | Multiplet | - |
| -CH₃ (Ethyl ester) | ~1.25 | Triplet | ~7.1 |
| -CH₂- (Propyl) | ~1.35 | Sextet | ~7.4 |
| -CH₃ (Propyl) | ~0.92 | Triplet | ~7.3 |
¹³C-NMR Analysis: The carbon-13 NMR spectrum provides information on the different carbon environments within this compound. The carbonyl carbons of the ester groups are typically observed downfield. The chemical shifts of the aliphatic carbons in the ethyl and propyl groups are found in the upfield region of the spectrum.
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~169 |
| -O-CH₂- (Ethyl) | ~61 |
| -CH- (Malonate) | ~52 |
| -CH₂- (Propyl, α) | ~32 |
| -CH₂- (Propyl, β) | ~20 |
| -CH₃ (Ethyl) | ~14 |
| -CH₃ (Propyl) | ~13 |
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by strong absorption bands corresponding to the carbonyl and C-O bonds of the ester groups, as well as bands related to C-H stretching and bending vibrations.
The most prominent feature in the FTIR spectrum of this compound is the strong absorption peak arising from the C=O stretching vibration of the ester functional groups. The C-O stretching vibrations also produce strong and distinct bands. The aliphatic C-H stretching and bending vibrations from the ethyl and propyl groups are also clearly visible.
| Vibrational Mode | Wave Number (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkane) | 2800-3000 | Medium-Strong |
| C=O stretch (ester) | ~1735 | Strong |
| C-O stretch (ester) | 1000-1300 | Strong |
| C-H bend (alkane) | 1350-1480 | Variable |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. Advanced ionization techniques such as High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) offer enhanced capabilities for its analysis. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. nih.govnist.govnist.gov The molecular ion peak (M⁺) is often observed, and prominent fragment ions result from the loss of ethoxy (-OC₂H₅) and carbethoxy (-COOC₂H₅) groups, as well as cleavage of the propyl chain.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its fragments. This is invaluable for confirming the identity of the compound and for distinguishing it from isomers.
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly suited for polar and thermally labile molecules. For this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This is beneficial for accurately determining the molecular weight with minimal fragmentation. ESI-MS has been successfully applied to the study of related diethyl malonate derivatives.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for the analysis of less polar and more volatile compounds compared to ESI. labx.commetwarebio.com this compound, being a relatively nonpolar small molecule, is an excellent candidate for APCI-MS analysis. This technique would be expected to generate a strong protonated molecule [M+H]⁺, providing clear molecular weight information.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for these purposes.
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is highly effective for determining the purity of the compound and for quantifying it in various matrices. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds.
A typical GC method for this compound would involve a capillary column with a nonpolar or moderately polar stationary phase. The oven temperature would be programmed to ensure good separation from any impurities or other components in a mixture. Quantification is achieved by creating a calibration curve from standards of known concentration.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, HP-5) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp. ~100 °C, ramp to ~250 °C |
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound. It is particularly useful for non-volatile or thermally sensitive derivatives. Reversed-phase HPLC is a common mode for the separation of such compounds.
A suitable HPLC method for this compound would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov An ultraviolet (UV) detector can be used for detection, although this compound has a weak chromophore. For more sensitive and specific detection, a mass spectrometer can be coupled with the HPLC system (LC-MS).
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (at low wavelength) or Mass Spectrometer (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). These improvements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.
For the analysis of this compound, reverse-phase HPLC methods can be effectively scaled for UPLC applications. A typical method utilizes a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. The use of columns with 3 µm particles is particularly suitable for rapid UPLC analyses. This liquid chromatography approach is scalable, making it applicable for both analytical quantification and for the isolation of impurities in preparative separation procedures. Furthermore, its suitability extends to pharmacokinetic studies where rapid and efficient separation is crucial.
Table 1: UPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Technique | Reverse-Phase (RP) UPLC |
| Column | Packed with ≤3 µm particles |
| Mobile Phase | Acetonitrile (MeCN), Water, Acid Modifier |
| Acid Modifier (Standard) | Phosphoric Acid |
| Acid Modifier (MS-Compatible) | Formic Acid |
| Applications | Analytical Quantification, Impurity Isolation, Pharmacokinetics |
Thermal Analysis Methods
Thermal analysis encompasses a range of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, providing quantitative information on the mass changes in a material associated with transitions and thermal degradation. By monitoring the mass of a sample as it is heated, TGA can determine the thermal stability and composition of materials.
Studies on derivatives of malonates, such as heavy trivalent lanthanide malonate complexes, provide insight into the thermal behavior of the malonate structure. The thermal decomposition of these solid-state compounds typically occurs in distinct stages. For instance, the analysis of lanthanide (Tb-Lu) malonates reveals an initial dehydration phase beginning at approximately 303 K (30 °C). Following the loss of water molecules, the resulting anhydrous compounds remain stable up to around 548 K (275 °C) before the onset of decomposition of the malonate ligand itself. scielo.brunesp.brscite.ai This information is critical for understanding the thermal limits of materials incorporating the malonate moiety.
Table 2: Thermal Decomposition Stages of Lanthanide Malonate Derivatives
| Stage | Temperature Range (approx.) | Event |
| 1. Dehydration | Begins at 303 K (30 °C) | Loss of water of hydration |
| 2. Anhydrous Stability | Up to 548 K (275 °C) | Stable anhydrous lanthanide malonate complex |
| 3. Decomposition | Above 548 K (275 °C) | Decomposition of the malonate ligand begins |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This method provides the mass percentages of each element, which can be compared against theoretically calculated values based on the compound's molecular formula to confirm its purity and stoichiometry.
The molecular formula for this compound is C₁₀H₁₈O₄. Based on this, the theoretical elemental composition can be calculated. For its derivatives, elemental analysis serves as a crucial step in structural confirmation following synthesis. Experimental results that closely match the calculated percentages provide strong evidence for the successful synthesis of the target molecule. Minor deviations between found and calculated values are expected within acceptable experimental error.
Below is a table showing the theoretical elemental composition of this compound and a comparison of theoretical versus experimental data for some of its derivatives reported in the literature.
Table 3: Elemental Analysis Data for this compound and its Derivatives
| Compound | Formula | Element | Calculated (%) | Found (%) |
| This compound | C₁₀H₁₈O₄ | C | 59.38 | N/A |
| H | 8.97 | N/A | ||
| O | 31.64 | N/A | ||
| Diethyl 2,2-diazidomalonate d-nb.info | C₇H₁₀N₆O₄ | C | 34.71 | 35.28 |
| H | 4.16 | 3.91 | ||
| N | 34.70 | 33.87 | ||
| Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate researchgate.net | C₂₆H₃₄O₅ | C | 73.21 | 73.15 |
| H | 8.03 | 8.15 |
Environmental and Toxicological Considerations in Research
Environmental Fate and Impact
Specific experimental data on the biodegradability of diethyl propylmalonate is not widely available in public-domain scientific literature. sigmaaldrich.comthermofisher.com Safety Data Sheets (SDS) for the compound frequently report that biodegradability data is unavailable. sigmaaldrich.comthermofisher.comchemicalbook.comtcichemicals.com
However, the compound's structural components are relevant in other contexts. This compound can be used as a carbonyl monomer in the synthesis of certain condensation polymers. google.com Some of these resulting polymers are designed to be biodegradable, undergoing significant degradation as defined by standards like ASTM D6400, which requires 60% biodegradation within 180 days. google.com In the absence of direct experimental data, predictive methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to estimate the biodegradability of chemical compounds.
This compound has been investigated in the context of aquatic toxicology, particularly as a reference compound in studies on the ciliated protozoan Tetrahymena pyriformis. chemicalbook.comcymitquimica.com Research employing Quantitative Structure-Toxicity Relationship (QSTR) models has been conducted to understand the toxicity of various chemical classes, including diesters. researchgate.net In these studies, the toxicity is often expressed as the negative logarithm of the 50% inhibitory growth concentration (pIGC50). researchgate.net For this compound, a specific experimental pIGC50 value has been reported in relation to Tetrahymena pyriformis. researchgate.net While this provides insight into its effects on protozoa, data regarding its toxicity to other aquatic organisms, such as fish, is noted as unavailable in some safety documents. sigmaaldrich.com
| Compound | Test Organism | Endpoint | Experimental Value | Source |
|---|---|---|---|---|
| This compound | Tetrahymena pyriformis | pIGC50 | -0.0163 | researchgate.net |
There is a notable lack of available data concerning the mobility of this compound in soil. sigmaaldrich.comchemicalbook.comtcichemicals.com Factors such as soil adsorption and partition coefficients (Log Pow), which are critical for determining a chemical's movement through soil, have not been reported in readily accessible datasheets. tcichemicals.comaksci.com
Toxicology Research
Toxicological research aims to understand the adverse effects of chemical substances on living organisms. For this compound, this includes investigating its biological mechanisms of action and its interactions with specific cellular components.
Research has pointed to several potential mechanisms through which this compound may exert biological effects. As a malonate derivative, one proposed mechanism involves the inhibition of succinate (B1194679) dehydrogenase, an essential enzyme in the mitochondrial citric acid cycle. By structurally mimicking the enzyme's natural substrate, succinate, it can interfere with cellular respiration and energy production.
Another explored mechanism suggests that this compound may have anti-inflammatory properties through its interaction with Toll-like receptor 4 (TLR4), a key component of the innate immune system. biosynth.com Binding to this receptor could modulate downstream signaling pathways involved in inflammation. biosynth.com The compound has also been studied for its potential to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. biosynth.com
Furthermore, this compound serves as a precursor for synthesizing more complex molecules and polymers with specific biological functions. nih.govacs.org For instance, it is used to synthesize poly(propylacrylic acid), a pH-responsive polymer designed for the cytosolic delivery of therapeutic peptides by facilitating escape from endosomal compartments. nih.govacs.org
| Proposed Mechanism | Molecular Target | Resulting Biological Effect | Source |
|---|---|---|---|
| Competitive Inhibition | Succinate Dehydrogenase | Interference with citric acid cycle and cellular respiration. | |
| Receptor Binding | Toll-like receptor 4 (TLR4) | Modulation of inflammatory response. | biosynth.com |
| Apoptosis Induction | (Not specified) | Induction of programmed cell death in cancer cells. | biosynth.com |
The biological activity of this compound is fundamentally linked to its interaction with specific cellular targets. The primary intracellular target identified in research is the enzyme succinate dehydrogenase. This enzyme is a critical component of both the citric acid cycle and the electron transport chain, located in the inner mitochondrial membrane. Inhibition of this target directly impacts the cell's energy-generating capacity.
On the cell surface, Toll-like receptor 4 (TLR4) has been identified as another potential interaction partner. biosynth.com This interaction is significant as TLR4 plays a crucial role in activating the immune system in response to pathogens, and its modulation can lead to anti-inflammatory effects. biosynth.com
Beyond the direct action of the compound itself, its derivatives have been engineered for specific cellular interactions. Polymers synthesized from this compound, such as poly(propylacrylic acid), are designed to interact with cellular membranes, particularly the endosomal membrane, in a pH-dependent manner to facilitate the delivery of therapeutic agents into the cell cytoplasm. nih.govacs.org
Modulation of Metabolic Pathways
The direct and specific modulation of metabolic pathways by this compound is an area where detailed research is not extensively documented in publicly available literature. However, related compounds and general principles of ester metabolism provide some context. Esters like this compound are primarily of interest as intermediates or raw materials in the synthesis of more complex molecules, such as pharmaceuticals and pesticides. medchemexpress.com
Compounds with similar structures, such as diethyl butylmalonate, have been studied as competitive inhibitors of succinate dehydrogenase, an enzyme crucial to the tricarboxylic acid (TCA) cycle. medchemexpress.com Diethyl succinate can be metabolized via this same cycle after penetrating biological membranes. medchemexpress.com While these findings relate to analogous molecules, they suggest a potential, though unconfirmed, pathway for this compound metabolism. Research into deuterated versions of related malonates is underway to better understand their metabolic profiles and pharmacokinetics. medchemexpress.eumedchemexpress.com Information on the biodegradability and ecotoxicity of this compound itself is limited, with some sources noting a lack of comprehensive data on its effects in aquatic life. sigmaaldrich.com
Safety and Handling Protocols in Laboratory Settings
The safe handling of this compound in a laboratory is governed by established protocols designed to minimize exposure and mitigate risks associated with its chemical properties. aksci.commedchemexpress.com Adherence to these guidelines is crucial for protecting researchers and the environment.
Hazardous Classification and Labeling (e.g., GHS)
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. medchemexpress.com The specific classifications may vary slightly between suppliers, but generally point to irritation and acute toxicity risks. aksci.comnih.gov
GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. aksci.commedchemexpress.com |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation. aksci.commedchemexpress.comnih.gov |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation. medchemexpress.comnih.gov |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation. aksci.commedchemexpress.comnih.gov |
| Acute aquatic toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. aksci.com |
The corresponding GHS pictograms for these hazards are the exclamation mark and the environmental hazard symbol. aksci.com The signal word is "Warning". aksci.commedchemexpress.com Precautionary statements provide guidance for safe handling, response, storage, and disposal. aksci.commedchemexpress.com
Protective Measures and Equipment
To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used when handling this compound. coleparmer.com Facilities should be equipped with safety showers and eyewash stations. coleparmer.com
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Sources |
|---|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | medchemexpress.comcoleparmer.comfishersci.com |
| Skin Protection | Wear appropriate protective gloves (material selected based on chemical resistance and duration of use) and impervious clothing to prevent skin exposure. | aksci.commedchemexpress.comcoleparmer.comfishersci.com |
| Respiratory Protection | Use only in a well-ventilated area. coleparmer.com A respirator may be required if ventilation is inadequate or for managing spills. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed. | medchemexpress.comcoleparmer.com |
Emergency Procedures and First Aid
In the event of accidental exposure to this compound, immediate and specific first aid measures should be taken while seeking medical attention. coleparmer.com
First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Sources |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid. | medchemexpress.comcoleparmer.com |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention. | medchemexpress.comcoleparmer.comfishersci.com |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | medchemexpress.comcoleparmer.comfishersci.com |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center. | aksci.commedchemexpress.comcoleparmer.com |
Safe Storage and Disposal Guidelines
Proper storage and disposal are critical to maintaining the stability of this compound and preventing environmental contamination.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area. medchemexpress.comcoleparmer.comtcichemicals.com
Keep away from heat, sparks, open flames, and other sources of ignition. coleparmer.comthermofisher.com
Store away from incompatible substances, which include strong acids, bases, and oxidizing or reducing agents. medchemexpress.comthermofisher.com
Disposal:
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. coleparmer.com
Disposal must be in accordance with all applicable federal, state, and local environmental regulations. aksci.comcoleparmer.com
Containers should not be reused and must be disposed of as unused product. aksci.com Do not empty into drains. fishersci.com
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Catalyst Development
The synthesis of diethyl propylmalonate and its derivatives has traditionally been achieved through the malonic ester synthesis, which involves the alkylation of the enolate of diethyl malonate. While effective, conventional methods often require strong bases like sodium ethoxide and long reaction times. acs.org Current research focuses on developing more efficient, faster, and environmentally benign synthetic routes, primarily through advancements in catalysis.
A significant area of development is the use of phase-transfer catalysis (PTC). In solid-liquid PTC systems, catalysts like tetralkylammonium salts facilitate the reaction between the diethyl malonate and an alkyl halide using a solid base such as potassium carbonate. acs.orgmdpi.com This method avoids the hazards of sodium metal and can proceed efficiently in solvents like acetonitrile (B52724) or toluene. acs.org A patented process further refines this by adding the phase-transfer catalyst only after 50% to 80% of the diethyl malonate has already reacted, which can improve C-alkylation selectivity. google.com
Combining PTC with microwave irradiation represents a substantial leap forward, aligning with green chemistry principles. mdpi.com Studies have demonstrated that the alkylation of diethyl malonate can be achieved rapidly and efficiently under solvent-free microwave conditions using a phase-transfer catalyst. mdpi.comtandfonline.com This approach dramatically reduces reaction times from hours to minutes and often improves yields. tandfonline.com
Table 1: Comparison of Synthetic Methods for Diethyl Malonate Alkylation
| Method | Base/Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Sodium Ethoxide | Reflux in Ethanol (B145695) | >1 hour | Variable | acs.org |
| Solid-Liquid PTC | K₂CO₃ / Crown Ether | 100°C in Toluene/Acetonitrile | 1.5 hours | High C-alkylation | acs.org |
| PTC with Microwave | K₂CO₃ / TBAB | Solvent-free, Microwave | 2 minutes | 64-86% | tandfonline.com |
These novel catalytic methods, particularly those employing microwave assistance, are paving the way for more economical and sustainable production of this compound derivatives.
Exploration of New Biological Activities and Pharmaceutical Targets
This compound is a well-known building block in the synthesis of various pharmaceuticals. It serves as a key intermediate in the production of drugs including anticonvulsants, anti-anxiety agents, and muscle relaxants. ontosight.ai For instance, it is a precursor in the synthesis of certain barbiturates, such as 5-propyl-1-methyl-5-phenylbarbituric acid, through phenylation. nih.gov Its derivatives are also crucial in agricultural chemistry for creating pesticides like herbicides and fungicides. ontosight.aiontosight.aimedchemexpress.com
Beyond its role as a synthetic intermediate, emerging research is exploring the direct biological activities of this compound and its closely related derivatives. Some studies suggest the molecule possesses anti-cancer and anti-inflammatory properties. biosynth.com It has been proposed that this compound may exert anti-inflammatory effects by binding to toll-like receptor 4 (TLR4), a key receptor in the innate immune system. biosynth.com The use of isotope-labeled versions, such as deuterium-labeled this compound, is also becoming important in metabolic and pharmacokinetic studies to trace the fate of these molecules in biological systems. medchemexpress.com
Future research is likely to focus on:
Screening Programs: Systematic screening of this compound derivatives against a wider range of biological targets to identify new therapeutic leads.
Mechanism of Action: Elucidating the precise molecular mechanisms behind its observed anti-cancer and anti-inflammatory activities.
Drug Design: Using the this compound scaffold as a starting point for designing novel drug candidates with improved efficacy and specificity.
Integration into Advanced Materials and Nanotechnology
One of the most promising future directions for this compound is its use as a precursor for advanced functional polymers and nanomaterials. The compound is the starting material for the synthesis of 2-propylacrylic acid (PAA), which can then be polymerized via methods like reversible addition-fragmentation chain transfer (RAFT) to produce poly(propylacrylic acid) (pPAA). sigmaaldrich.comsigmaaldrich.comnih.gov
pPAA is a pH-responsive polymer, meaning its properties change in response to environmental pH. nih.gov The carboxylic acid groups in pPAA have a pKa around 6.7; at a pH above this value, the polymer is deionized and water-soluble, while at a lower (acidic) pH, it becomes protonated, more hydrophobic, and membrane-disruptive. nih.govnih.gov This "smart" behavior makes it highly valuable for biomedical applications, particularly in drug delivery.
Key applications in nanotechnology include:
Endosomal Escape: pPAA is incorporated into drug delivery vehicles like microparticles made from poly(lactic-co-glycolic acid) (PLGA). These blended particles can be taken up by cells into endosomes. As the endosome acidifies, the pPAA component becomes active, disrupts the endosomal membrane, and releases the therapeutic payload into the cell's cytosol, avoiding degradation. nih.govsigmaaldrich.com
Cancer Vaccine Delivery: pPAA is used to formulate nanoplexes with synthetic peptide antigens. nih.gov By mixing the anionic pPAA with a cationic-tailed peptide, electrostatically-stabilized nanoparticles are formed. These nanoplexes enhance the uptake of the antigen by dendritic cells and promote its presentation on MHC-I molecules, leading to a stronger activation of CD8+ T cells to fight cancer. nih.gov
Enhanced mRNA Delivery: Recent studies have shown that adding pPAA to chitosan/mRNA nanoparticles can significantly enhance transfection efficiency, leveraging pPAA's ability to disrupt endosomal membranes to improve the delivery of genetic material. researchgate.net
Table 2: Applications of pPAA (from this compound) in Nanotechnology
| Nanostructure | Biological Goal | Key Finding | Reference(s) |
|---|---|---|---|
| pPAA/PLGA Blend Microparticles | Cytosolic Drug Delivery | Enables pH-dependent endosomal escape, increasing cytosolic delivery threefold in dendritic cells. | nih.gov |
| pPAA/Peptide Nanoplexes | Cancer Immunotherapy | Increases antigen uptake and presentation by dendritic cells, enhancing T-cell activation. | nih.gov |
| Chitosan/mRNA/PPAA Nanoparticles | Gene Therapy | Improves bioactivity and transfection efficiency of mRNA by enhancing endosomal release. | researchgate.net |
The ability to tune intracellular trafficking and trigger payload release in specific subcellular compartments makes polymers derived from this compound a critical component in the future of nanomedicine. medscape.com
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of commodity chemicals like this compound. Research is actively seeking to reduce the environmental impact of its production by minimizing waste, avoiding hazardous solvents, and using more efficient catalytic processes.
Key green approaches include:
Solvent-Free Synthesis: As mentioned previously, the combination of solid-liquid phase-transfer catalysis (PTC) with microwave irradiation allows for the alkylation of diethyl malonate to be performed without a solvent. mdpi.comtandfonline.com This eliminates volatile organic compounds (VOCs), reduces waste, and simplifies product purification. PTC itself is considered an environmentally friendly tool as it operates under mild conditions and allows for easier work-up. mdpi.com
Enzymatic Catalysis: Looking at related malonate esters, enzyme-catalyzed synthesis represents a frontier in green chemistry. For example, immobilized Candida antarctica lipase (B570770) B has been successfully used for the solventless synthesis of dimethyl malonate-based polyesters. rsc.org This biocatalytic approach was shown to be superior to traditional metal catalysts, which were often inhibited by the chelating nature of the malonate group. rsc.org Applying similar enzymatic strategies to the synthesis and derivatization of this compound could offer a highly sustainable alternative to conventional chemical methods.
Process Optimization and Green Metrics: Research into reactions involving the malonate backbone, such as the direct fluorination of diethyl malonate, now includes assessments of green metrics. rsc.orgrsc.org By analyzing factors like solvent usage, reaction temperature, and waste generation, processes can be optimized to be more environmentally benign. rsc.org
These green chemistry approaches are critical for ensuring the long-term sustainability of manufacturing processes involving this compound and its valuable derivatives.
Computational Modeling and in silico Studies for Predictive Research
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating research and reducing reliance on expensive and time-consuming laboratory experiments. These methods are being applied to this compound and related compounds to predict their properties, understand reaction mechanisms, and guide the design of new molecules and processes.
A prominent application is in the development of Quantitative Structure-Toxicity Relationship (QSTR) models. One comprehensive study developed QSTR models to predict the toxicity of 252 aliphatic compounds, including this compound, against the protozoan Tetrahymena pyriformis. researchgate.netias.ac.inarxiv.org
Predictive Modeling: Using Density Functional Theory (DFT), researchers calculated various quantum chemical descriptors for each molecule. They found that simple descriptors like the number of atoms, combined with the global electrophilicity index (ω), could create robust models to predict the 50% inhibitory growth concentration (pIGC50). researchgate.netias.ac.in
Descriptor Analysis: For this compound, specific values for these descriptors were calculated, allowing its predicted toxicity to be situated within the larger chemical space of aliphatic compounds. researchgate.netias.ac.inias.ac.in
Table 3: Computational Descriptors and Predicted Toxicity for this compound
| Descriptor | Value | Significance | Reference |
|---|---|---|---|
| Log P | 2.49 | Measures hydrophobicity, a key factor in bioavailability and toxicity. | ias.ac.inarxiv.org |
| Electrophilicity (ω) | 0.1341 | Quantifies the electrophilic nature of the molecule, relating to its reactivity with biological nucleophiles. | researchgate.netias.ac.in |
| Predicted Toxicity (pIGC50) | -0.0225 | The predicted inhibitory concentration against T. pyriformis, based on a two-parameter model. | researchgate.netias.ac.in |
Beyond toxicity prediction, computational studies are used to elucidate complex reaction mechanisms. For example, DFT calculations have been employed to investigate the guanidine-thiourea catalyzed nitro-Michael addition of diethyl malonate to trans-β-nitrostyrene. nih.govbeilstein-journals.org These studies explored the conformational flexibility of the catalyst, the energy profile of the reaction, and the transition states to understand why the reaction exhibited low enantioselectivity. beilstein-journals.org Such insights are crucial for refining catalyst design and optimizing reaction conditions for desired outcomes. Future in silico research will likely expand to model the behavior of pPAA polymers in biological environments and to design new derivatives of this compound with targeted pharmaceutical or material properties.
Q & A
Q. Key characterization data :
- Boiling point : 221–222°C .
- Density : 0.98 g/cm³ .
Basic: How is this compound utilized in polymer chemistry research?
It serves as a precursor for pH- and thermosensitive polymers like 2-propylacrylic acid (PAA), critical in drug delivery hydrogels.
- Synthesis of PAA : Hydrolyze this compound to malonic acid derivatives, copolymerize with N-isopropylacrylamide (NIPAAm) and polyethylene glycol (PEG) to form injectable hydrogels .
- Key assessments :
Advanced: How do reaction conditions influence the yield and purity of this compound-derived polymers?
Optimization involves:
Temperature control : Prolonged reflux (>20 hours) during hydrolysis ensures complete conversion to malonic acid intermediates .
Solvent selection : Tetrahydrofuran (THF) enhances monomer solubility during copolymerization, reducing side reactions .
Byproduct mitigation : Use GC-MS to detect residual diethylamine or formaldehyde, which reduce polymer biocompatibility .
Example data contradiction : Higher diethylamine concentrations accelerate Mannich reaction rates but increase cytotoxicity risks, requiring balance via stoichiometric optimization .
Advanced: What analytical strategies resolve heterogeneity in studies of this compound-based hydrogels?
Heterogeneity arises from inconsistent crosslinking or monomer ratios. Mitigation strategies include:
Statistical modeling : Apply Higgins’ I² statistic to quantify variability in hydrogel degradation rates across batches .
Real-time PCR and immunohistochemistry : Assess encapsulated stem cell viability to correlate material properties (e.g., pH sensitivity) with biological outcomes .
Case study : A meta-analysis of 15 hydrogel studies found I² = 78% heterogeneity in degradation rates, attributed to variable this compound purity (95–99%) .
Advanced: How is this compound applied in metabolic pathway analysis?
In Methylobacterium extorquens AM1, propylmalonate is a C1 metabolism intermediate. Research methods include:
Fisher’s ratio analysis : Compare metabolite levels (e.g., propylmalonate) between succinate- and methanol-grown cells using LC-MS .
Isotopic labeling : Track ¹³C-propylmalonate incorporation into TCA cycle intermediates to map carbon flux .
Critical finding : Propylmalonate levels increase 4.2-fold in methanol-fed cells, suggesting a regulatory role in one-carbon assimilation .
Basic: What safety protocols are essential when handling this compound?
- Protective gear : Acid-resistant gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during ether extraction steps due to volatile byproducts .
- Waste disposal : Neutralize acidic residues (pH 7) before disposal .
Advanced: How do structural analogs (e.g., dimethyl malonate) inform this compound toxicity studies?
EPA’s hazard assessment framework for malonate esters includes:
Analog screening : Compare this compound with dimethyl malonate using in vitro assays (e.g., Ames test for mutagenicity) .
QSAR modeling : Predict ecotoxicity via quantitative structure-activity relationships, validated against OECD SIDS data .
Key result : this compound shows lower acute toxicity (LD₅₀ > 2000 mg/kg) than dimethyl analogs due to reduced bioavailability .
Basic: What databases are recommended for literature reviews on this compound?
Q. Screening workflow :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
